
4-(Chloromethyl)-1H-indazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorhydrate de 4-(chlorométhyl)-1H-indazole: est un composé chimique de formule moléculaire C8H8Cl2N2. Il s'agit d'un dérivé de l'indazole, un composé bicyclique contenant un cycle benzénique fusionné à un cycle pyrazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de 4-(chlorométhyl)-1H-indazole implique généralement la chlorométhylation du 1H-indazole. Une méthode courante consiste à faire réagir le 1H-indazole avec du formaldéhyde et de l'acide chlorhydrique en présence d'un catalyseur tel que le chlorure de zinc. La réaction se déroule via la formation d'un intermédiaire, qui est ensuite chloré pour donner le produit souhaité.
Méthodes de production industrielle: Dans un contexte industriel, la production du chlorhydrate de 4-(chlorométhyl)-1H-indazole peut être mise à l'échelle en optimisant les conditions réactionnelles, telles que la température, la pression et la concentration des réactifs. Des réacteurs à écoulement continu peuvent être utilisés pour améliorer l'efficacité et le rendement du procédé.
Analyse Des Réactions Chimiques
Types de réactions: Le chlorhydrate de 4-(chlorométhyl)-1H-indazole subit diverses réactions chimiques, notamment:
Substitution nucléophile: Le groupe chlorométhyle peut être substitué par des nucléophiles tels que les amines, les thiols et les alcools.
Oxydation: Le composé peut être oxydé pour former des aldéhydes ou des acides carboxyliques correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe chlorométhyle en groupe méthyle.
Réactifs et conditions courants:
Substitution nucléophile: Des réactifs tels que l'azoture de sodium, le thiocyanate de potassium et les amines primaires sont couramment utilisés dans des conditions douces.
Oxydation: Des oxydants comme le permanganate de potassium ou le trioxyde de chrome sont utilisés.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Principaux produits formés:
Substitution nucléophile: Les produits comprennent des indazoles substitués avec divers groupes fonctionnels.
Oxydation: Les produits comprennent des acides carboxyliques ou des aldéhydes d'indazole.
Réduction: Le produit principal est le 4-méthyl-1H-indazole.
4. Applications de la recherche scientifique
Chimie: Le chlorhydrate de 4-(chlorométhyl)-1H-indazole est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Il sert de brique de base pour la préparation de divers dérivés de l'indazole.
Biologie: Dans la recherche biologique, ce composé est utilisé pour étudier les interactions des dérivés de l'indazole avec les cibles biologiques. Il est également utilisé dans le développement de nouveaux dosages biochimiques.
Médecine: Le composé a des applications potentielles en chimie médicinale, en particulier dans la conception et la synthèse de nouveaux agents pharmaceutiques. Les dérivés de l'indazole sont connus pour leurs propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.
Industrie: Dans le secteur industriel, le chlorhydrate de 4-(chlorométhyl)-1H-indazole est utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe. Il est également utilisé dans le développement de nouveaux catalyseurs et polymères.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-(chlorométhyl)-1H-indazole implique son interaction avec des cibles moléculaires spécifiques. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou d'autres biomolécules, conduisant à la modulation de leur activité. Ce composé peut également interagir avec des enzymes, des récepteurs ou d'autres composants cellulaires, affectant diverses voies biochimiques.
Applications De Recherche Scientifique
Chemistry: 4-(Chloromethyl)-1H-indazole hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various indazole derivatives.
Biology: In biological research, this compound is used to study the interactions of indazole derivatives with biological targets. It is also employed in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and polymers.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-1H-indazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This compound may also interact with enzymes, receptors, or other cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires:
- Chlorhydrate de 4-(chlorométhyl)-1H-imidazole
- Chlorhydrate de 4-(chlorométhyl)pyridine
- Chlorhydrate de 4-(chlorométhyl)benzène
Comparaison: Le chlorhydrate de 4-(chlorométhyl)-1H-indazole est unique en raison de sa structure de base de l'indazole, qui confère des propriétés chimiques et biologiques distinctes. Comparé au chlorhydrate de 4-(chlorométhyl)-1H-imidazole, il a un système cyclique différent, conduisant à des variations de réactivité et d'activité biologique. De même, le chlorhydrate de 4-(chlorométhyl)pyridine et le chlorhydrate de 4-(chlorométhyl)benzène ont des systèmes aromatiques différents, influençant leur comportement chimique et leurs applications.
Propriétés
Numéro CAS |
1956307-11-1 |
|---|---|
Formule moléculaire |
C8H8Cl2N2 |
Poids moléculaire |
203.07 g/mol |
Nom IUPAC |
4-(chloromethyl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;/h1-3,5H,4H2,(H,10,11);1H |
Clé InChI |
LNJXXEAWJDTGND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=NNC2=C1)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


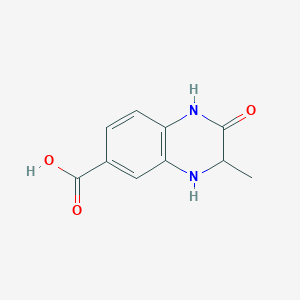


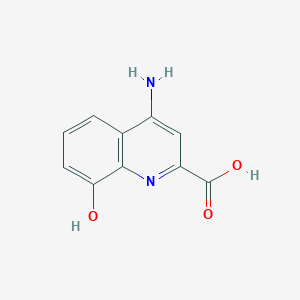
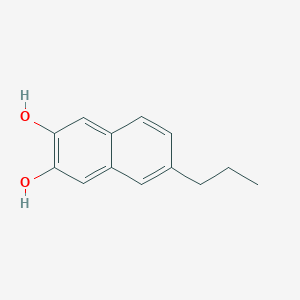


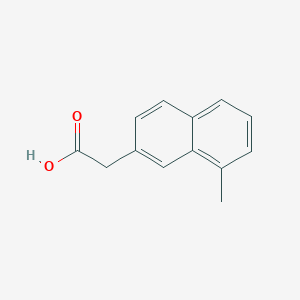
![N,1-dimethyl-7-nitro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11898421.png)
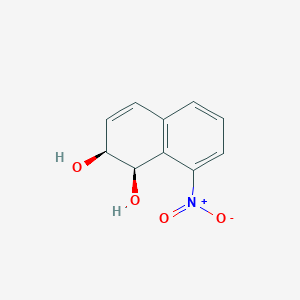
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)
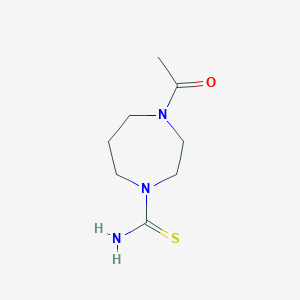

![9-Methyl-2,3,4,5,6,7,8,9-octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11898447.png)
